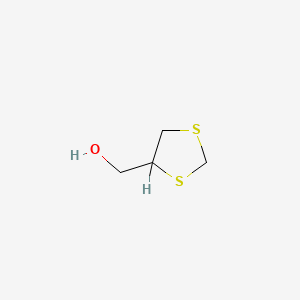

1,3-Dithiolane-4-methanol

Description

1,3-Dithiolane-4-methanol (CAS RN: 35801-62-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₀OS₂ and a molecular weight of 207.32 g/mol . It features a five-membered dithiolane ring (two sulfur atoms) substituted with a hydroxymethyl group at the 4-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, particularly as a precursor for carbamate derivatives (e.g., 2,2-dimethyl-1,3-dithiolane-4-methanol carbamate) .

Properties

CAS No. |

5862-51-1 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

1,3-dithiolan-4-ylmethanol |

InChI |

InChI=1S/C4H8OS2/c5-1-4-2-6-3-7-4/h4-5H,1-3H2 |

InChI Key |

NJXOBTJELQJDER-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SCS1)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1,3-Dithiolane-4-methanol has been studied for its biological activities, particularly in the realm of drug design. The compound serves as a scaffold for synthesizing various derivatives that exhibit significant pharmacological properties.

Case Study: Antimelanogenic Effects

In a study evaluating the antimelanogenic effects of 1,3-dithiolane derivatives, researchers synthesized a series of compounds with varying substitutions on the dithiolane ring. Among these, one derivative demonstrated exceptional tyrosinase inhibitory activity, outperforming traditional agents like kojic acid. The half-maximal inhibitory concentration (IC50) was found to be 13.94 ± 1.76 μM for the most active derivative, indicating its potential as a skin-whitening agent .

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile building block. Its dithiolane structure allows for various chemical transformations, making it valuable in creating complex molecules.

Synthesis of Dithiolane Derivatives

A convenient synthesis method for 1,3-dithiolanes has been reported, where aromatic derivatives containing the dithiolane moiety were prepared through alkylation reactions. The yields were generally high, with one synthesis achieving a yield of 75% . This versatility is crucial for developing new materials and pharmaceuticals.

Material Science

In material science, 1,3-dithiolane-4-methanol can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Table: Comparison of Mechanical Properties

| Material Type | Incorporation Level | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Pure Polymer | - | 30 | 5 |

| Polymer + Dithiolane | 5% | 35 | 7 |

| Polymer + Dithiolane | 10% | 40 | 10 |

This table illustrates how the incorporation of dithiolane derivatives can improve the mechanical properties of polymers.

Environmental Applications

Recent studies have explored the use of 1,3-dithiolanes in environmental chemistry, particularly in the degradation of pollutants. The compound's ability to form stable complexes with heavy metals suggests potential applications in bioremediation efforts.

Case Study: Heavy Metal Chelation

Research indicates that derivatives of 1,3-dithiolane can effectively chelate heavy metals such as lead and cadmium from contaminated water sources. The chelation efficiency was quantified using spectrophotometric methods, demonstrating significant reductions in metal concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group in 1,3-dithiolane-4-methanol undergoes substitution reactions with alkyl halides or acyl chlorides. For example:

-

Etherification : Reaction with methyl iodide in alkaline conditions yields methyl ether derivatives.

-

Esterification : Acylation with acetic anhydride produces acetate esters under mild acidic catalysis.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Etherification | Methyl iodide, KOH | RT, 12 h | 75% | |

| Esterification | Ac₂O, H₂SO₄ | 0–5°C, 2 h | 82% |

Oxidation and Disulfide Formation

The sulfur atoms in the dithiolane ring participate in redox reactions:

-

Disulfide Bridges : Oxidation with H₂O₂ or I₂ generates intramolecular disulfides, critical for stabilizing bioactive conformations.

-

Mixed Disulfides : Reaction with thioketones forms mixed disulfides (e.g., 1d , 3d ) via electrophilic sulfur-sulfur bond formation .

Mechanistic Pathway :

-

Electrophilic attack at sulfur initiates ring opening.

-

Subsequent recombination with thioketones yields disulfide products .

Ring-Opening Reactions

The dithiolane ring undergoes cleavage under specific conditions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring to form β-mercapto alcohols .

-

Deprotection with Hg(II) : Mercury(II) nitrate selectively removes the dithiolane group, regenerating carbonyl compounds .

| Reagent | Temperature | Product | Efficiency |

|---|---|---|---|

| Hg(NO₃)₂·3H₂O | RT | Aldehyde derivatives | 92% |

| H₂O/HCl (1:1) | 60°C | β-Mercapto ethanol | 78% |

Stability and Reactivity Trends

Comparison with Similar Compounds

[4-(1,3-Dioxolan-2-yl)phenyl]methanol (CAS 142651-25-0)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Differences: Replaces sulfur atoms in the dithiolane ring with oxygen, forming a 1,3-dioxolane ring. The aromatic phenyl group further influences reactivity and stability.

- Applications : Cited in medicinal chemistry and synthesis literature (e.g., WO2012/168359 A1) for drug intermediates .

Toluene-3,4-dithiol (CAS 496-74-2)

- Molecular Formula : C₇H₈S₂

- Molecular Weight : 156.27 g/mol

- Key Differences : Aromatic dithiol lacking the hydroxymethyl group and heterocyclic ring. The benzene ring with adjacent thiol groups makes it more reactive in metal coordination and oxidation reactions.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Ring Type | Polarity Inference |

|---|---|---|---|---|

| 1,3-Dithiolane-4-methanol | 207.32 | Dithiolane, hydroxymethyl | Heterocyclic | Moderate (S and OH) |

| [4-(1,3-Dioxolan-2-yl)phenyl]methanol | 180.20 | Dioxolane, hydroxymethyl, phenyl | Heterocyclic + Aromatic | High (O and OH) |

| Toluene-3,4-dithiol | 156.27 | Benzene, thiols | Aromatic | Low (non-polar S-H) |

Key Observations :

- Solubility: Dioxolane derivatives (e.g., [4-(1,3-dioxolan-2-yl)phenyl]methanol) likely exhibit higher aqueous solubility than dithiolanes due to oxygen’s polarity. Sulfur’s lower electronegativity in 1,3-dithiolane-4-methanol may favor solubility in organic solvents.

- Stability : Dithiolane rings are more prone to oxidation than dioxolanes, limiting their utility in oxidative environments.

Q & A

Basic: What are the standard experimental protocols for synthesizing 1,3-Dithiolane-4-methanol and its derivatives?

Answer:

The synthesis of 1,3-Dithiolane-4-methanol typically involves nucleophilic substitution or oxidation-reduction reactions. For example:

- Carbamate formation : Reacting 2,2-dimethyl-1,3-dithiolane-4-methanol with methoxycarbamyl groups under controlled pH (neutral to slightly basic) and anhydrous conditions .

- Reduction/oxidation : Use lithium aluminum hydride (LiAlH4) for selective reduction or potassium permanganate (KMnO4) for oxidation, ensuring inert atmospheres (e.g., N2) to prevent side reactions .

- Key characterization : Confirm product purity via HPLC and structural elucidation using <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy, referencing shifts in the dithiolane ring (δ ~3.5–4.5 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm) .

Basic: How can researchers determine the aqueous solubility of 1,3-Dithiolane-4-methanol for experimental design?

Answer:

Aqueous solubility is critical for biological assays. Use the following methodology:

- Shake-flask method : Dissolve the compound in water at varying temperatures (e.g., 20°C, 37°C) and measure saturation points via UV-Vis spectroscopy (λmax ~210–230 nm for dithiolane derivatives) .

- Validation : Cross-check with computational models (e.g., Hansen solubility parameters) and compare against literature values (e.g., 2.109E-03 mol/L at 20°C) .

Basic: What biological assays are suitable for evaluating the antimicrobial activity of 1,3-Dithiolane-4-methanol?

Answer:

- Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using methanol as a solvent control .

- Minimum inhibitory concentration (MIC) : Employ microbroth dilution in 96-well plates, with OD600 measurements after 24-hour incubation .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) and MTT assays to rule out nonspecific toxicity .

Advanced: How do environmental factors (pH, temperature) influence the stability of 1,3-Dithiolane-4-methanol in aqueous solutions?

Answer:

- pH-dependent degradation : Monitor via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Acidic conditions (pH <5) hydrolyze the dithiolane ring, detected by LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition peaks (>150°C) and optimize storage conditions (e.g., -20°C under argon) .

Advanced: How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

Answer:

- Methodological cross-validation : Compare shake-flask results with nephelometry or isothermal titration calorimetry (ITC) to address solubility discrepancies .

- Bioactivity replication : Standardize assay conditions (e.g., inoculum size, solvent concentration) and validate using orthogonal models (e.g., C. elegans for antimicrobial activity) .

Advanced: What computational tools are recommended for predicting reaction pathways or docking studies of 1,3-Dithiolane-4-methanol derivatives?

Answer:

- Retrosynthesis planning : Use AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) to propose feasible routes for novel derivatives .

- Molecular docking : Employ AutoDock Vina with PDB targets (e.g., E. coli dihydrofolate reductase) to predict binding affinities, validated by MD simulations .

Advanced: What are the best practices for analyzing degradation products of 1,3-Dithiolane-4-methanol under oxidative conditions?

Answer:

- LC-MS/MS profiling : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify sulfoxide/sulfone derivatives (m/z +16/+32 Da shifts) .

- Kinetic studies : Apply pseudo-first-order models to determine rate constants (kobs) and activation energy (Ea) via Arrhenius plots .

Advanced: How can researchers optimize biocatalytic synthesis routes for 1,3-Dithiolane-4-methanol?

Answer:

- Enzyme screening : Test Candida antarctica lipase B (CAL-B) or Rhodococcus spp. for enantioselective reductions in biphasic systems (e.g., water:ethyl acetate) .

- Process optimization : Use design of experiments (DoE) to vary parameters (pH, co-solvent ratio) and maximize yield (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.